2-[2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)ethoxy]ethan-1-ol
Description
Properties
IUPAC Name |
2-[2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c20-7-9-21-8-6-17-15-13-10-14(12-4-2-1-3-5-12)22-16(13)19-11-18-15/h1-5,10-11,20H,6-9H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCKQWZOZUZCSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N=CN=C3S2)NCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)ethoxy]ethan-1-ol typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction conditions often include heating the reactants in solvents like xylene or toluene, sometimes in the presence of desiccants like calcium chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the process.
Chemical Reactions Analysis
Types of Reactions
2-[2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)ethoxy]ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
2-[2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)ethoxy]ethan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)ethoxy]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
1-(Naphthalen-2-yl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethan-1-ol
- Structural Differences: Replaces the aminoethoxyethanol group with a sulfanylethanone moiety linked to a naphthalene ring.
- The naphthalene substituent may improve π-π stacking interactions with hydrophobic enzyme pockets .
- Biological Activity : Demonstrates anti-inflammatory properties, likely due to inhibition of COX-2 or NF-κB pathways, contrasting with the EGFR-targeting mechanism of the target compound .
Ethyl 2-({[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-5-phenylthiophene-3-carboxylate
- Structural Differences : Incorporates a thiophene-carboxylate ester and a methyl group on the pyrimidine core.
- Functional Impact: The ester group may confer metabolic instability but could serve as a prodrug.
- Biological Activity: Exhibits antitumor and antioxidant activity, with mechanisms distinct from the amino alcohol derivatives .
Pyrrolopyrimidine Derivatives
Pyrrolopyrimidines replace the thiophene ring with a pyrrole, altering electronic properties and binding affinities.
(S)-2-((6-(4-Fluoro-3-(hydroxymethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-phenylethan-1-ol
- Structural Differences : Pyrrolo[2,3-d]pyrimidine core with fluorophenyl and hydroxymethyl substituents.
- Fluorine increases metabolic stability by resisting oxidative degradation .
- Biological Activity: Targets EGFR with IC₅₀ values in the nanomolar range, suggesting higher potency than thienopyrimidines in some contexts .
Compounds 21–23 (Piperidine/Piperazine-Modified Derivatives)
- Structural Differences: Feature piperidine or piperazine rings appended to the aminoethoxy chain.
- Functional Impact : The basic nitrogen in piperazine improves solubility and may enhance blood-brain barrier penetration. These groups also reduce CYP450-mediated metabolism, extending half-life .
- Biological Activity: Show improved metabolic stability (>90% remaining after 1 hour in liver microsomes) compared to simpler amino alcohols .
Amino Alcohol Derivatives with Varied Cores
2-(2-(Ethyl(isobutyl)amino)ethoxy)ethan-1-ol
- Structural Differences: Lacks the thienopyrimidine core; instead, it is a linear amino alcohol.
- Functional Impact : The ethyl-isobutyl group increases hydrophobicity, favoring interactions with lipid bilayers.
- Biological Activity: Acts as a neuroprotective agent via α-amylase inhibition, highlighting the role of amino alcohol motifs in diverse therapeutic applications .
2-[2-(2,2-Difluoroethoxy)ethoxy]ethan-1-ol
- Structural Differences : Contains difluoroethoxy groups instead of aromatic cores.
- Functional Impact : Fluorine atoms enhance electronegativity and metabolic resistance.
- Applications : Used as a solvent or co-solvent in drug formulations, contrasting with the target compound’s role as an active pharmaceutical ingredient .
Comparative Analysis Table
Biological Activity
2-[2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)ethoxy]ethan-1-ol is a complex organic compound that has garnered attention for its potential biological activities. Its unique thieno[2,3-d]pyrimidine core structure suggests various interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C19H21N3O2S, with a molecular weight of approximately 347.4 g/mol. The compound features a thieno[2,3-d]pyrimidine ring system linked to an ethoxy group, which is critical for its biological activity.
Research indicates that this compound may exert its biological effects through the inhibition of specific enzymes and receptors. One proposed mechanism involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis, which positions it as a potential candidate for anticancer therapy. Additionally, it may interact with cyclooxygenase (COX) enzymes, suggesting anti-inflammatory properties.
Anticancer Activity
Several studies have explored the anticancer potential of compounds related to the thieno[2,3-d]pyrimidine series. For instance, derivatives have shown significant inhibitory effects on cancer cell lines by inducing apoptosis and cell cycle arrest. A notable study reported that certain thieno[2,3-d]pyrimidine derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent activity.
Anti-inflammatory Effects
The anti-inflammatory activity of this compound has been assessed through in vitro assays measuring COX enzyme inhibition. Preliminary results suggest that this compound could inhibit COX-1 and COX-2 enzymes effectively. In a comparative study, IC50 values for COX inhibition were reported as follows:
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 2-[2-(6-Phenylthieno[2,3-d]pyrimidin-4-yl)amino]ethoxy]ethan-1-ol | 0.04 ± 0.01 | 0.04 ± 0.02 |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
These findings indicate that the compound's anti-inflammatory effects are comparable to those of established non-steroidal anti-inflammatory drugs (NSAIDs).
Other Biological Activities
Additionally, studies have indicated potential antimicrobial and antiviral activities associated with thieno[2,3-d]pyrimidine derivatives. For example, certain analogs have demonstrated effectiveness against viral infections by interfering with viral replication processes.
Case Studies
- Anticancer Study : A study conducted on various thieno[2,3-d]pyrimidine derivatives showed that modifications on the phenyl ring significantly enhanced cytotoxicity against breast cancer cells (MCF7). The most potent derivative exhibited an IC50 value of 5 μM.
- Anti-inflammatory Research : In vivo experiments using carrageenan-induced paw edema models demonstrated that compounds similar to this compound significantly reduced inflammation compared to control groups treated with saline.
Q & A
Q. Advanced
- Catalyst Screening: Replace traditional bases (e.g., triethylamine) with milder alternatives like K₂CO₃ to reduce side reactions .
- Solvent Optimization: Test polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the amino alcohol.
- Temperature Gradients: Gradual heating (e.g., 50°C → 100°C) may improve regioselectivity in multi-step reactions .
Data-Driven Approach:
- Compare yields and impurity profiles under varied conditions using Design of Experiments (DoE) .
How should researchers approach contradictory data regarding the compound's biological activity across different studies?
Advanced
Contradictions often arise from experimental variability. Key steps include:
- Replicate Conditions: Standardize cell lines, assay protocols, and compound storage (e.g., avoid degradation by cooling samples continuously, as in ).
- Control for Solubility: Use DMSO stocks at consistent concentrations (<0.1% to avoid cytotoxicity).
- Validate Targets: Employ orthogonal methods (e.g., surface plasmon resonance and enzymatic assays) to confirm binding affinities .
Case Study:
highlights limitations in wastewater studies due to organic degradation over time, emphasizing the need for controlled stability testing .
What methodologies are employed to study the compound's interactions with biological targets, such as enzymes or receptors?
Q. Advanced
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (e.g., ka/kd values) for enzyme inhibition .
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
- Molecular Docking: Use crystal structures (e.g., PDB entries like 03Q ) to predict binding modes of the thienopyrimidine scaffold.
Example:
The pyrrolo[3,4-d]pyrimidine moiety in related compounds forms hydrogen bonds with kinase active sites, as seen in PDB 03Q .
How can the compound's solubility and stability be assessed under various experimental conditions?
Q. Basic
- Solubility Screening: Test in PBS, DMSO, or cell culture media using nephelometry.
- Stability Studies: Incubate at 4°C, 25°C, and 37°C, analyzing degradation via HPLC over 72 hours .
Advanced:
- Forced Degradation: Expose to UV light, acidic/basic conditions, or oxidizing agents to identify degradation products.
What are the critical considerations when designing dose-response experiments for this compound in cellular assays?
Q. Advanced
- Range-Finding: Start with 0.1–100 µM based on IC50 values of analogous pyrimidine derivatives .
- Controls: Include vehicle (DMSO) and positive controls (e.g., staurosporine for kinase inhibition).
- Endpoint Selection: Use ATP-based viability assays for cytotoxicity and Western blotting for target modulation.
How does the introduction of substituents on the pyrimidine ring affect the compound's pharmacological profile?
Q. Advanced
- Electron-Withdrawing Groups (e.g., -F): Enhance metabolic stability but may reduce solubility (see fluorophenyl derivatives in ).
- Aminoethoxy Side Chains: Improve water solubility and bioavailability, as seen in ’s compound 4.33 .
SAR Table (Example):
| Substituent | Bioactivity Trend | Reference |
|---|---|---|
| 6-Phenylthieno | ↑ Kinase inhibition | |
| 4-Fluorophenyl | ↑ Metabolic stability |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
